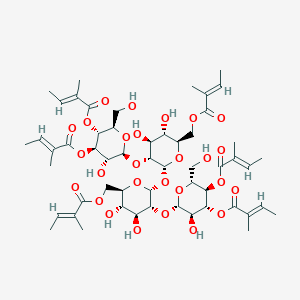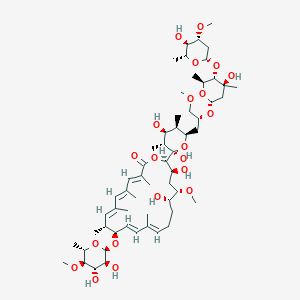
6-Aminofluorescein
Übersicht
Beschreibung
6-Aminofluorescein is a fluorescent dye widely used in biomedical research. It is known for its role in diagnostic assays and biomolecule labeling, particularly nucleic acids and proteins. This compound is highly sensitive and compatible, making it a powerful tool in disease-related investigations, including cancer diagnostics, pathogen identification, and drug discovery.
Wissenschaftliche Forschungsanwendungen
6-Aminofluorescein is extensively used in various fields:
Chemistry: As a fluorescent labeling reagent for fullerene-based liposome nanostructures termed ‘buckysomes’.
Biology: Used in the fluorescent antibody technique for rapid identification of pathogens.
Medicine: Plays a crucial role in cancer diagnostics and drug discovery.
Industry: Employed in diagnostic assay manufacturing and hematology.
Wirkmechanismus
Target of Action
As a fluorescent marker, it is generally used to label specific molecules or structures in biological systems for visualization and tracking .
Mode of Action
6-Aminofluorescein interacts with its targets by covalently binding to them, thereby enabling their visualization under fluorescence microscopy . The compound has an excitation wavelength (Ex) of 490 nm and an emission wavelength (Em) of 515 nm , which means it absorbs light at 490 nm and emits light at 515 nm, producing a visible fluorescence.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is soluble in methanol , indicating that it can be distributed in systems where methanol is present or used as a solvent.
Result of Action
The primary result of this compound’s action is the fluorescence labeling of the target molecules or structures. This allows for their visualization under appropriate lighting conditions, facilitating studies of their behavior, location, and interaction with other molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence can be affected by the pH of the environment . Furthermore, the compound should be protected from light during storage to prevent photodegradation .
Biochemische Analyse
Biochemical Properties
6-Aminofluorescein plays a significant role in biochemical reactions, particularly as a fluorescent labeling agent . The compound interacts with these structures, providing a distinct fluorescent signal when excited .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a fluorescent labeling agent . It has been used to visualize nanoparticle internalization in fibroblast cells . The compound’s fluorescence allows for the detection of these particles within the cell, providing valuable information about cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its fluorescent properties . When excited, the compound emits a distinct fluorescent signal, allowing it to be used as a labeling agent . This property is particularly useful in the study of fullerene-based liposome nanostructures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound is stable and can be stored for up to 12 months under desiccating conditions . It is recommended that solutions be prepared and used on the same day whenever possible .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely dependent on its role as a fluorescent labeling agent . The compound’s fluorescent properties allow it to be visualized within cells, providing valuable information about its localization and accumulation .
Subcellular Localization
Given its role as a fluorescent labeling agent, it is likely that the compound is localized to areas of the cell where it can interact with the structures it is used to label .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Aminofluorescein can be synthesized through the reduction of 6-nitrofluorescein. The reduction is typically carried out using hydrogen and a catalyst such as W-2 Raney nickel. Another method involves the use of sodium sulfide and sodium hydrosulfide, which reduces 6-nitrofluorescein to this compound without reductive lactone cleavage .
Industrial Production Methods: Industrial production of this compound involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidative damage, forming aldehyde groups that can be detected by conjugation to decarboxylated this compound.
Reduction: As mentioned, the reduction of 6-nitrofluorescein to this compound is a common reaction.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, particularly with isothiocyanate groups to form thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with W-2 Raney nickel or sodium sulfide and sodium hydrosulfide.
Substitution: Isothiocyanate compounds under mild conditions.
Major Products:
Oxidation: Aldehyde derivatives.
Reduction: this compound.
Substitution: Thiourea derivatives.
Vergleich Mit ähnlichen Verbindungen
5-Aminofluorescein: Another isomer of aminofluorescein with similar fluorescent properties.
Fluorescein isothiocyanate: A derivative used for labeling proteins and other biomolecules.
Uniqueness: 6-Aminofluorescein is unique due to its specific binding properties and high sensitivity, making it particularly useful in detecting low concentrations of target molecules. Its compatibility with various biological systems further enhances its utility in research and diagnostics.
Eigenschaften
IUPAC Name |
5-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAWSYSKQHLFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199588 | |
| Record name | Fluoresceinamine isomer II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51649-83-3 | |
| Record name | 6-Amino-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51649-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoresceinamine isomer II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051649833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoresceinamine isomer II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)

